molecular formula C11H20N4O2 B1531316 Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate CAS No. 1935404-92-4

Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate

Cat. No. B1531316
M. Wt: 240.3 g/mol
InChI Key: GIJFNMPWHPFKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate” is a chemical compound used in scientific research . Its empirical formula is C11H20N4O2 . It’s a solid substance and its SMILES string is [N-]=[N+]=NCC1CN(CCC1)C(OC©©C)=O .


Molecular Structure Analysis

The molecular weight of “Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate” is 240.31 g/mol . The InChI key is BAEVCCYGRQSYIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis of Novel Compounds

Research demonstrates the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the utility of tert-butyl 2-(azidomethyl)piperidine-1-carboxylate related structures for creating bifunctional compounds. These compounds offer convenient entry points to novel molecules by allowing selective derivatization, thus accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Building Blocks for Drug Synthesis

Another application involves the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of biologically active compounds such as crizotinib. The use of tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material illustrates the potential of similar tert-butyl piperidine carboxylates in drug synthesis (Kong et al., 2016).

Catalysts in Acylation Chemistry

Moreover, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, synthesized from tert-butyl 2-(azidomethyl)piperidine-1-carboxylate related compounds, have shown effectiveness as catalysts in acylation chemistry. These materials demonstrate self-activation by neighboring group effects, highlighting the compound's role in creating functional materials for chemical transformations (Mennenga et al., 2015).

Enantiopure Synthesis

The compound also finds application in the enantioselective synthesis of natural products and pharmaceuticals. For instance, the synthesis of both enantiomers of piperidine alkaloids such as dumetorine and epidihydropinidine utilizes pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, showcasing the importance of tert-butyl piperidine carboxylates in asymmetric synthesis and medicinal chemistry (Passarella et al., 2009).

Safety And Hazards

“Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate” is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .

properties

IUPAC Name

tert-butyl 2-(azidomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-5-4-6-9(15)8-13-14-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJFNMPWHPFKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(azidomethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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